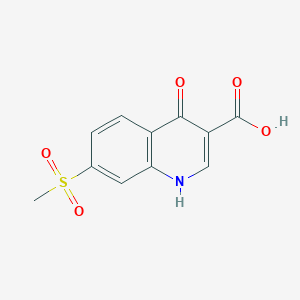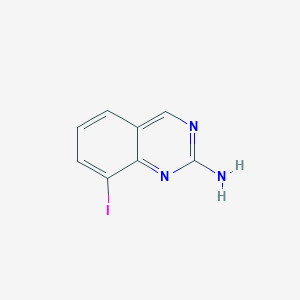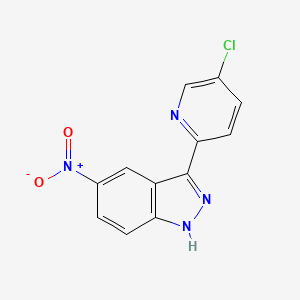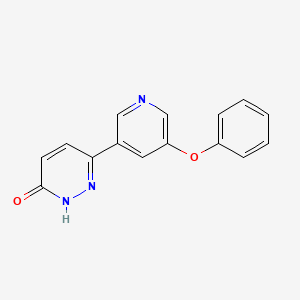
6-(2-Chlorophenyl)picolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with picolinamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial production methods for this compound often involve bulk custom synthesis, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .
Analyse Des Réactions Chimiques
6-(2-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Applications De Recherche Scientifique
6-(2-Chlorophenyl)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmaceutical applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
6-(2-Chlorophenyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)pyridine-2-carboximidamide: Similar in structure but may have different reactivity and applications.
6-(2-Chlorophenyl)picolinamide: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .
Propriétés
Numéro CAS |
115193-75-4 |
|---|---|
Formule moléculaire |
C12H11Cl2N3 |
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10ClN3.ClH/c13-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |
Clé InChI |
GZDNVOGJMQSACN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)






![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)

![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

